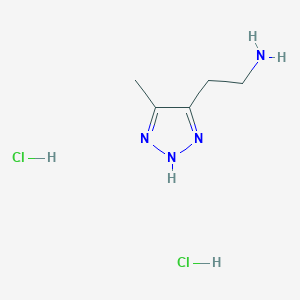

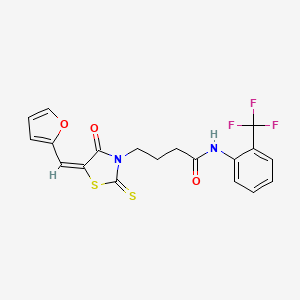

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

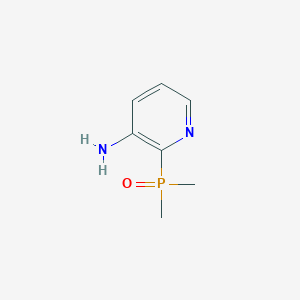

The compound contains several functional groups including a furan ring, a thioxothiazolidinone ring, a trifluoromethyl group, and an amide linkage. Furan is a heterocyclic compound with a 5-membered ring which includes an oxygen . Thioxothiazolidinone is a sulfur and nitrogen-containing heterocycle . The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the trifluoromethyl group could potentially be introduced via radical trifluoromethylation . The furan ring could be formed through various methods including cyclization reactions .Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The electron-withdrawing nature of the trifluoromethyl group may influence the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution . The amide group could participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance solubility in polar solvents. The compound’s stability could be affected by the presence of the thioxothiazolidinone ring .Scientific Research Applications

Bioplastics Synthesis

The oxidative esterification product of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is furan-2,5-dimethylcarboxylate (FDMC). FDMC is considered a promising candidate for replacing 2,5-furan dicarboxylic acid (FDCA) in bioplastics synthesis . Bioplastics are environmentally friendly alternatives to conventional plastics, and FDMC’s properties make it suitable for this purpose.

Medicinal Chemistry

The chroman-4-one framework, to which this compound belongs, serves as a crucial building block in medicinal compounds. Synthetic derivatives of chroman-4-one exhibit diverse biological and pharmaceutical activities. Researchers have explored methodologies for preparing 4-chromanone-derived compounds, including those related to this compound . Investigating its potential as a drug scaffold could yield exciting results.

Photoreactions

Photolysis studies involving chromenones (related structures) have been conducted. These compounds absorb light at specific wavelengths and undergo photoreactions. Understanding the photoproducts formed during photolysis can provide insights into their reactivity and applications . Further exploration of this compound’s photochemistry may reveal novel applications.

Natural Product Synthesis

Hydroxyoxetanyl ketones have been used as pivotal intermediates in the concise total synthesis of various furan-derived natural products. These include methylfuroic acid, rabdoketones A and B, paleofurans A and B, tournefolin C, and shikonofurans A and B . Investigating whether our compound can be part of this synthetic pathway could be valuable.

Catalysis and Green Chemistry

Research on continuous flow regimes for FDMC preparation has been explored. Efficient catalytic approaches, both with noble and non-noble metal catalysts, have been investigated. The goal is to industrialize the oxidative esterification of our compound to FDMC in a more green, simple, efficient, and economical manner . This aligns with the principles of green chemistry.

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy or reducing side effects. If it’s a chemical reagent, research could focus on finding new reactions or improving its synthesis .

properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3S2/c20-19(21,22)13-6-1-2-7-14(13)23-16(25)8-3-9-24-17(26)15(29-18(24)28)11-12-5-4-10-27-12/h1-2,4-7,10-11H,3,8-9H2,(H,23,25)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBLDCXLVJPMFN-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2819926.png)

![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)

![N-[2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2819933.png)

![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)

![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)

![(3,3-Difluorocyclobutyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2819940.png)